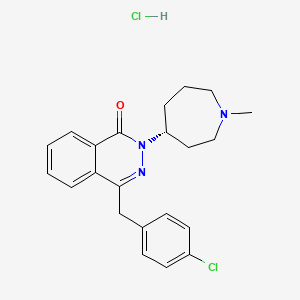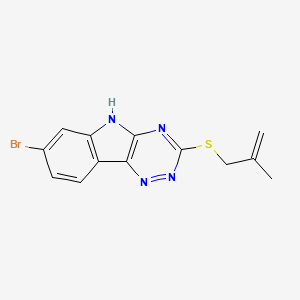
Rimegepant
Overview
Description
Synthesis Analysis
Rimegepant is a calcitonin gene-related peptide antagonist used for acute treatment and prevention of migraine . An efficient and practiced method for scale-up, regio- and enantioselective synthesis of ®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-5-one (1), a key intermediate of this compound, has been explored .Molecular Structure Analysis
The molecule was optimized using B3LYP functional with 6-311G+ (2d,p) basis set . Excited state properties of the compound were studied using CAM-B3LYP functional with the same basis sets using IEFPCM model in methanol for the implicit solvent atmosphere .Chemical Reactions Analysis
This compound molecule has more than two reaction sites 1,2-difluorophenyl-, cycloheptapyrimidinamine-, piperidine-1-carboxylate-, and 2H-imidazopyridin-2-one groups . Reaction sites of this compound are calculated using Multiwavefunction to prepare the electrostatic potential map .Physical And Chemical Properties Analysis
The various structural, physical, and chemical properties of the molecules have been studied . The molecule was optimized using B3LYP functional with 6-311G+ (2d,p) basis set .Scientific Research Applications
Rimegepant has been effective in the acute treatment of migraine. A study found that a single 75 mg dose of this compound was more effective than placebo in providing freedom from pain and freedom from the most bothersome symptom at 2 hours post-dose, with tolerability similar to placebo (Croop et al., 2019).
It has also shown efficacy as a preventive treatment for migraine. In a phase 2/3 trial, oral this compound 75 mg taken every other day led to a reduction in the mean number of migraine days per month (Croop et al., 2020).
A meta-analysis of randomized controlled trials (RCTs) confirmed that 75 mg this compound significantly improved pain relief and freedom from the most bothersome symptom at 2 hours post-dose compared with placebo, without a significant increase in adverse events (Gao et al., 2020).
This compound has also been explored for its potential activity against SARS-CoV-2 virus proteins. Molecular dynamics simulations suggested that this compound binds irreversibly with certain SARS-CoV-2 proteins, indicating a potential application in COVID-19 treatment, pending further clinical studies (Pooventhiran et al., 2021).
Its use in the management of cervicogenic headache secondary to trauma has also been documented. Patients with cervicogenic headache reported decreased headache intensity after using this compound (Zaw et al., 2023).
Mechanism of Action
Target of Action
Rimegepant primarily targets the Calcitonin Gene-Related Peptide (CGRP) receptors . CGRP is a neuropeptide that plays a crucial role in the transmission of pain and the dilation of blood vessels. During a migraine attack, the levels of CGRP increase in the body .
Mode of Action
This compound acts as an antagonist to the CGRP receptors . It competes with CGRP for occupancy at these receptors, thereby preventing the actions of CGRP . This blockade inhibits the ability of CGRP to amplify and perpetuate the pain associated with migraine headaches .
Biochemical Pathways
By blocking CGRP receptors, this compound likely affects these pathways, leading to a reduction in the pain and other symptoms associated with migraines .
Pharmacokinetics
This compound exhibits good oral bioavailability, with approximately 64% of the drug being absorbed following oral administration . It is extensively distributed to tissues . The drug is primarily metabolized in the liver via the CYP3A4 isoenzyme, and to a lesser extent by the CYP2C9 isoenzyme . About 77% of an administered dose is eliminated unchanged, suggesting metabolism is likely to be a minor means of drug elimination . The elimination half-life of this compound is approximately 11 hours .
Result of Action
The primary result of this compound’s action is the reduction of migraine symptoms, including headache, nausea, vomiting, light sensitivity, and sound sensitivity . By blocking CGRP receptors, this compound can stop an active migraine attack and also reduce the number of attacks over time .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, high-fat foods may delay and reduce the extent of absorption . Furthermore, the drug’s action can be affected by the individual’s metabolic rate, which can be influenced by factors such as age, sex, weight, and genetic makeup.
Future Directions
Rimegepant is under investigation to treat other painful and non-painful conditions . Real-life studies are necessary to confirm the trials’ findings and investigate more practical clinical aspects . As the pharmacology and pharmacokinetics of this molecule are already established, this compound can be considered as an ideal candidate with potential for use in the treatment of COVID patients after clinical studies .
properties
IUPAC Name |
[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)/t18-,22+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNAOFGYEFKHPB-ANJVHQHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156003 | |
| Record name | Rimegepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
| Record name | Rimegepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12457 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Rimegepant is an antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to amplify and perpetuate migraine headache pain, ultimately terminating the headache. | |
| Record name | Rimegepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12457 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1289023-67-1 | |
| Record name | Rimegepant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289023-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimegepant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1289023671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimegepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12457 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rimegepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIMEGEPANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997WVV895X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)






